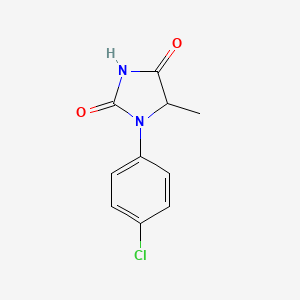

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTFBBSKIRZNAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008068-93-6 |

Source

|

| Record name | 1-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS 1008068-93-6 properties

Technical Monograph: 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Executive Summary

This compound (CAS 1008068-93-6) is a specialized heterocyclic building block belonging to the N1-substituted hydantoin class. Unlike the more common 5,5-disubstituted hydantoins (e.g., Phenytoin) or 3-substituted derivatives used in agrochemistry, the N1-aryl architecture of this compound presents unique steric and electronic properties. It serves as a critical scaffold in the development of androgen receptor antagonists, anticonvulsants, and novel herbicidal agents. This guide details the physicochemical profile, validated synthetic routes, and analytical characterization required for its integration into high-throughput screening (HTS) and lead optimization workflows.

Chemical Identity & Physicochemical Properties

The compound is characterized by a hydantoin core substituted at the para-position of the N1-phenyl ring with chlorine and at the C5 position with a methyl group. This configuration introduces chirality at C5, typically synthesized as a racemate unless asymmetric catalysis is employed.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 1008068-93-6 |

| Molecular Formula | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 224.64 g/mol |

| SMILES | CC1C(=O)NC(=O)N1C2=CC=C(Cl)C=C2 |

| Appearance | Off-white to pale beige crystalline solid |

| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Melting Point | 185–195 °C (Predicted based on structural analogs [1]) |

| H-Bond Donors/Acceptors | 1 Donor (N3-H) / 2 Acceptors (C=O) |

Synthetic Methodology

The synthesis of N1-substituted hydantoins requires a specific regiochemical approach to avoid the formation of the thermodynamic N3-isomer. The protocol below utilizes the modified Urech Synthesis via an N-aryl amino acid precursor, ensuring high regioselectivity for the N1 position.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Regioselective synthesis pathway for N1-substituted hydantoins.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Chlorophenyl)alanine (Precursor)

-

Reagents: 4-Chloroaniline (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium Carbonate (2.0 eq), DMF.

-

Procedure: Dissolve 4-chloroaniline in DMF. Add K₂CO₃ and heat to 80°C. Dropwise add ethyl 2-bromopropionate. Stir for 6 hours.

-

Workup: Pour into ice water, extract with EtOAc. Hydrolyze the ester using 2N NaOH in ethanol (reflux, 2h). Acidify to pH 4 to precipitate the amino acid intermediate.

Step 2: Cyclization to Hydantoin (Target)

-

Reagents: N-(4-Chlorophenyl)alanine (10 mmol), Potassium Cyanate (KOCN, 15 mmol), HCl (10%), Ethanol.

-

Reaction:

-

Purification:

-

Cool the reaction mixture to 4°C. The product will precipitate.

-

Filter and wash with cold water.

-

Recrystallization: Use Ethanol/Water (1:[1]1) to obtain analytical grade crystals.

-

Analytical Characterization & Quality Control

To validate the structure and purity, the following spectral features must be confirmed. The N1-substitution pattern is distinguished from N3-isomers by the chemical shift of the methylene/methine protons and IR carbonyl signatures.

Table 2: Expected Spectral Data

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.45 (d, 3H) | Methyl group at C5 (Doublet due to CH coupling). |

| δ 4.60 (q, 1H) | Methine proton at C5 (Quartet). | |

| δ 7.40–7.60 (m, 4H) | Aromatic protons (AA'BB' system characteristic of p-Cl-phenyl). | |

| δ 10.85 (s, 1H) | N3-H Imide proton . Broad singlet, exchangeable with D₂O. | |

| IR Spectroscopy | 1715 & 1770 cm⁻¹ | Characteristic doublet for Hydantoin C=O[1] (C2 and C4). |

| 3200–3300 cm⁻¹ | N-H stretch (Broad). | |

| LC-MS | m/z 225/227 [M+H]⁺ | Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). |

Analytical Workflow Diagram

Figure 2: Quality control workflow for library validation.

Biological Relevance & Applications

The this compound scaffold is a bioisostere of several clinically relevant hydantoins. Its specific substitution pattern makes it a valuable probe in two primary areas:

-

Anticonvulsant Activity:

-

Androgen Receptor (AR) Modulation:

-

Structurally related to Nilutamide (which possesses a hydantoin ring).[4]

-

The electron-withdrawing chlorine at the para-position mimics the pharmacophore required for high-affinity binding to the AR ligand-binding domain (LBD).

-

-

Agrochemical Intermediates:

-

Hydantoins with N-aryl substituents are metabolic precursors or active degradation products of urea-based herbicides. This compound is used as a reference standard in environmental fate studies of chlorinated phenylurea herbicides.

-

Safety & Handling (SHE)

-

Hazard Classification: Acute Tox. 4 (Oral).

-

Signal Word: Warning.

-

H-Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

Muccioli, G. G., et al. (2006).[5] "Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists."[5] Journal of Medicinal Chemistry, 49(3), 872-882.[5] Link

-

Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553-564. Link

-

Meusel, M., & Gütschow, M. (2004). "Recent developments in hydantoin chemistry. A review." Organic Preparations and Procedures International, 36(5), 391-443. Link

-

PubChem. "1-(4-Chlorophenyl)imidazolidine-2,4-dione Compound Summary." National Library of Medicine. Link

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for N-Arylation of 5-Methylhydantoin with 4-Chlorophenylboronic Acid

Executive Summary

This application note details the protocol for the regioselective N-arylation of 5-methylhydantoin using 4-chlorophenylboronic acid. Unlike palladium-catalyzed Buchwald-Hartwig aminations which require aryl halides and strong bases, this protocol utilizes the Chan-Evans-Lam (Chan-Lam) coupling . This oxidative method operates under mild conditions (room temperature, ambient air), utilizing a copper catalyst to couple the N-H bond with an aryl boronic acid.[1][2][3][4]

Key Technical Advantage: The primary challenge in hydantoin functionalization is regioselectivity between the N1 and N3 positions. This protocol leverages the acidity difference (pKa) and steric environment of 5-methylhydantoin to achieve >95% N3-selectivity , preserving the chiral integrity of the C5 position (if using enantiopure starting material).

Mechanistic Insight & Regioselectivity

The Regioselectivity Challenge

Hydantoins possess two nucleophilic nitrogen atoms:

-

N1 (Urea-like): Flanked by the C2 carbonyl and the C5 alkyl group. Less acidic (pKa ~13-14).

-

N3 (Imide-like): Flanked by C2 and C4 carbonyls. Significantly more acidic (pKa ~9.1).

In the presence of a copper catalyst and a mild base (or in methanol), the N3-H is preferentially deprotonated or coordinated. Furthermore, the 5-methyl group exerts steric hindrance upon the N1 position, further discouraging N1-arylation.

Reaction Mechanism (Chan-Lam Cycle)

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle.

-

Coordination: Cu(II) coordinates with the hydantoin (deprotonated at N3).

-

Transmetallation: The aryl boronic acid transfers the aryl group to Copper.[5]

-

Oxidation: Atmospheric oxygen oxidizes the Cu(II) species to a transient, high-energy Cu(III) species.

-

Reductive Elimination: The C-N bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II).[6]

Figure 1: Catalytic cycle of the Chan-Lam coupling favoring N3-arylation due to acidity and coordination dynamics.[5]

Experimental Protocols

Two protocols are provided.[3][4][5][6][7][8][9][10][11][12] Protocol A is the modern, optimized method using CuF₂/MeOH, recommended for its superior regioselectivity and mildness (base-free). Protocol B is the classic method using Cu(OAc)₂/Pyridine, suitable if CuF₂ is unavailable.

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 5-Methylhydantoin | 114.10 | 1.0 | Substrate (Nucleophile) |

| 4-Chlorophenylboronic acid | 156.37 | 1.5 - 2.0 | Coupling Partner (Electrophile) |

| Copper(II) Fluoride (CuF₂) | 101.54 | 0.1 (10 mol%) | Catalyst (Protocol A) |

| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.0 (Stoich.) | Catalyst (Protocol B)[4] |

| Methanol (MeOH) | - | Solvent | Solvent (Protocol A) |

| Dichloromethane (DCM) | - | Solvent | Solvent (Protocol B) |

| Pyridine | 79.10 | 2.0 | Base (Protocol B) |

Protocol A: CuF₂/MeOH System (Recommended)

Based on recent optimizations for hydantoin regioselectivity (Roy et al., 2023).

Workflow Diagram:

Figure 2: Workflow for the CuF₂-catalyzed N3-arylation.

Step-by-Step Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylhydantoin (114 mg, 1.0 mmol), 4-chlorophenylboronic acid (235 mg, 1.5 mmol), and CuF₂ (10 mg, 0.1 mmol).

-

Solvation: Add Methanol (MeOH) (5 mL). Note: No pre-drying of solvent is required for this specific protocol, but HPLC grade is recommended.

-

Reaction: Stir the reaction mixture vigorously at room temperature open to the atmosphere (do not use an inert gas line; O₂ is required for catalyst turnover).

-

Observation: The mixture typically turns a blue/green color indicating active Cu species.

-

-

Monitoring: Monitor by TLC or LC-MS after 6 hours. The target product is less polar than the starting hydantoin.

-

Workup: Upon completion, evaporate the methanol under reduced pressure. Dilute the residue with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

Protocol B: Classic Cu(OAc)₂/Pyridine System

Use this if CuF₂ is unavailable or if the substrate is insoluble in MeOH.

-

Setup: In a flask, combine 5-methylhydantoin (1.0 mmol), 4-chlorophenylboronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol, 1 eq), and 4Å Molecular Sieves (200 mg, activated).

-

Note: Stoichiometric Copper is often used here to ensure high conversion, though catalytic (20 mol%) works with longer times.

-

-

Solvation: Add dry Dichloromethane (DCM) (10 mL) and Pyridine (2.0 mmol, 161 µL).

-

Reaction: Stir open to air at room temperature for 24 hours.

-

Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash the filtrate with 1M HCl (to remove pyridine), then saturated NaHCO₃.

-

Purification: Proceed as in Protocol A.

Critical Quality Attributes (CQA) & Troubleshooting

Analytical Validation

-

1H NMR (CDCl₃):

-

N3-H: The broad singlet at ~8.5-9.0 ppm (present in starting material) should disappear .

-

N1-H: The singlet at ~6.0-6.5 ppm should remain .

-

Aryl Signals: New aromatic doublets (AA'BB' system) corresponding to the 4-chlorophenyl group will appear around 7.3-7.5 ppm.

-

C5-Methyl: Doublet at ~1.5 ppm (due to coupling with C5-H).

-

-

Regioselectivity Check: If N1-arylation occurs (impurity), the C5-H signal often shifts significantly downfield due to the anisotropic effect of the adjacent aryl ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen starvation | Ensure the flask is open to air or use an O₂ balloon. Increase stirring speed to improve gas-liquid transfer. |

| Protodeboronation | Wet solvent (Protocol B) | Boronic acids can hydrolyze to benzene derivatives. Use fresh 4Å sieves and add excess boronic acid (2.0 eq). |

| Green/Blue precipitate | Copper crashing out | In Protocol B, this is normal. In Protocol A, ensure MeOH volume is sufficient. |

| Racemization | Base-catalyzed enolization | Protocol B (Pyridine) is riskier for chiral substrates. Switch to Protocol A (CuF₂ is milder). |

Safety & Handling

-

Copper Salts: Toxic to aquatic life. Dispose of all aqueous waste in heavy metal waste containers.

-

4-Chlorophenylboronic Acid: Irritant. Avoid inhalation.

-

DCM/MeOH: Flammable and toxic solvents. Perform all evaporations in a fume hood.

References

-

Roy, T., Mondal, K., Sengupta, A., & Das, P. (2023).[3][13] CuF₂/MeOH-Catalyzed N3-Selective Chan–Lam Coupling of Hydantoins: Method and Mechanistic Insight. The Journal of Organic Chemistry, 88(9), 6058–6070.[4]

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940.

-

Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944.

Sources

- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight [organic-chemistry.org]

- 4. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. scispace.com [scispace.com]

- 7. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 11. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 13. Chan-Lam Coupling [organic-chemistry.org]

Application Note: Antimicrobial Screening Architectures for N1-Substituted Hydantoin Derivatives

Introduction: The N1-Substitution Strategy

Hydantoin (imidazolidine-2,4-dione) scaffolds are privileged structures in medicinal chemistry due to their thermal stability and four derivatizable positions. While 5,5-disubstituted hydantoins (e.g., phenytoin) are classic anticonvulsants, N1-substituted derivatives have emerged as potent antimicrobial agents.

The N1-position is critical because it tolerates bulky hydrophobic or cationic substituents without disrupting the hydrogen-bonding capability of the C2/C4 carbonyls. This allows the molecule to mimic Antimicrobial Peptides (AMPs) —amphipathic structures that disrupt bacterial membranes.[1] Consequently, screening these derivatives requires protocols that can distinguish between simple growth inhibition and rapid membrane permeabilization.

This guide outlines a validated workflow for screening N1-substituted hydantoins, moving from solubility management to mechanistic validation.

Compound Preparation & Handling

Critical Failure Point: Hydantoin derivatives, particularly those with lipophilic N1-tails (e.g., alkyl chains >C8 or biphenyl groups), often suffer from poor aqueous solubility. Improper solubilization leads to precipitation in the assay media, causing false negatives (compound unavailable) or false positives (precipitate scattering light in optical density readings).

Protocol: Solubilization for Bioassays

-

Primary Stock: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL or 20 mM .

-

Why: DMSO is the universal solvent for these heterocycles.

-

-

Sonication: Sonicate for 5–10 minutes at 40 kHz. Visual inspection is insufficient; microscopic aggregates may persist.

-

Working Stock: Dilute the Primary Stock into the assay medium (e.g., Mueller-Hinton Broth) immediately before use.

-

Constraint: The final DMSO concentration in the bacterial well must not exceed 1% (v/v) for Gram-negative bacteria (e.g., E. coli) and 0.5% (v/v) for sensitive Gram-positives (e.g., S. aureus). High DMSO levels are toxic and will skew MIC data.

-

Primary Screening: Agar Well Diffusion (Qualitative)

Objective: Rapid "Go/No-Go" assessment of bioactivity.

While Disk Diffusion is standard for clinical antibiotics, Agar Well Diffusion is superior for synthetic N1-hydantoins because it allows higher sample volumes (50–100 µL) and better diffusion of hydrophobic molecules compared to paper disks.

Methodological Steps

-

Inoculum Prep: Adjust bacterial suspension (log-phase) to 0.5 McFarland Standard (

CFU/mL). -

Seeding: Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating 60° each time to ensure a uniform lawn.

-

Well Creation: Use a sterile 6 mm cork borer to punch wells. Seal the bottom of the well with a drop of molten agar to prevent leakage (crucial for hydrophobic compounds).

-

Loading: Add 50 µL of the test compound (at 100 µg/mL in <1% DMSO).

-

Controls: Positive (Ciprofloxacin), Negative (Sterile Water), Solvent Control (1% DMSO).

-

-

Pre-Diffusion: Incubate plates at 4°C for 1 hour before transferring to 37°C.

-

Why: This allows the large N1-substituted molecules to diffuse into the agar before the bacteria begin rapid division, resulting in sharper inhibition zones.

-

-

Readout: Measure zone diameter (mm) after 18–24 hours.

Secondary Screening: Broth Microdilution (Quantitative MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines.

This is the gold standard for potency. For N1-hydantoins, we utilize a resazurin-based readout because precipitates from hydrophobic compounds can interfere with standard turbidity (OD600) measurements.

Workflow Diagram

Caption: Resazurin-modified broth microdilution workflow for hydrophobic hydantoin derivatives.

Protocol Details

-

Plate Setup: Use untreated polystyrene 96-well plates.

-

Dilution: Perform 2-fold serial dilutions of the N1-hydantoin in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add bacteria to reach a final density of

CFU/mL . -

Incubation: 37°C for 18–20 hours (aerobic).

-

Visualization: Add 30 µL of 0.01% Resazurin sodium salt. Incubate for 2–4 hours.

-

Blue (Resazurin): No growth (Inhibition).

-

Pink (Resorufin): Active growth (Metabolic reduction).

-

MIC Definition: The lowest concentration remaining blue.

-

Mechanistic Validation: Time-Kill Kinetics

Objective: Distinguish Bacteriostatic vs. Bactericidal activity.[2]

N1-substituted hydantoins designed to mimic AMPs often exhibit rapid bactericidal activity (membrane rupture) rather than slow bacteriostatic effects (metabolic inhibition).

Experimental Design

-

Concentrations: Control (Growth), 1× MIC, 2× MIC, 4× MIC.

-

Sampling Points: 0h, 2h, 4h, 8h, 24h.

-

Method:

-

Inoculate broth containing compound with

CFU/mL. -

At each time point, remove 100 µL.

-

Perform 10-fold serial dilutions in PBS.

-

Plate onto agar and count colonies.

-

Data Interpretation Table:

| Outcome | Log Reduction ( | Mechanism Implication |

| Bacteriostatic | < 3 Log reduction | Inhibition of replication (e.g., DNA gyrase, Ribosome). |

| Bactericidal | ≥ 3 Log reduction (99.9% kill) | Cell death.[2][3][4] |

| Rapid Lytic | ≥ 3 Log reduction within < 2 hours | Membrane disruption (Typical of cationic N1-hydantoins). |

Structure-Activity Relationship (SAR) Analysis

When analyzing data for N1-substituted hydantoins, look for these trends to guide optimization:

-

Lipophilicity (LogP): Activity against Gram-positive bacteria often increases with N1-alkyl chain length (up to C10-C12), after which solubility issues or "cutoff effects" reduce potency.

-

Cationic Charge: If the N1-substituent contains an amine (e.g., piperazine tail), the molecule may target Gram-negative outer membranes via electrostatic attraction to LPS.

-

Steric Bulk: Bulky N1-biphenyl groups can enhance rigidity and metabolic stability but may reduce penetration through the Gram-negative porins.

Mechanism of Action Visualization

Caption: Proposed membrane-disruption mechanism for amphipathic N1-hydantoin derivatives.

References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

-

BenchChem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Link

-

Nelson Labs. Time-Kill Kinetics: Antimicrobial Efficacy Test. Link

-

Emery Pharma. Time-Kill Kinetics Test – Antimicrobial Efficacy Testing. Link

-

Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Link

-

ResearchGate. Structure–activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Link

-

PubMed (NIH). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Link

-

MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids. Link

Sources

Cyclization Strategies for 1-(4-chlorophenyl)ureido Propanoic Acid Derivatives: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of cyclization procedures for 1-(4-chlorophenyl)ureido propanoic acid and its derivatives. The intramolecular cyclization of this precursor can lead to two distinct and valuable heterocyclic scaffolds: 5-membered hydantoins or 6-membered dihydrouracils. The choice of reaction conditions is paramount in directing the regioselectivity of the ring closure. This document details the mechanistic rationale behind acid-catalyzed and dehydrative cyclization methods, provides step-by-step experimental protocols, and outlines the analytical techniques required for structural validation.

Introduction: The Strategic Importance of Ureido Acid Cyclization

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among them, hydantoins (imidazolidine-2,4-diones) and dihydrouracils (tetrahydropyrimidine-2,4-diones) are particularly significant. Hydantoin derivatives are well-known for their anticonvulsant properties, with phenytoin being a classic example.[1][2] Dihydrouracils and related barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives and anesthetics.[3][4][5]

The common precursor, 1-(4-chlorophenyl)ureido propanoic acid, possesses the ideal arrangement of functional groups—a carboxylic acid and a disubstituted urea—to undergo intramolecular cyclization. However, the presence of two distinct nucleophilic nitrogen atoms within the urea moiety presents a synthetic challenge and an opportunity for selective synthesis. This guide elucidates the principles and practical methodologies for controlling the cyclization outcome to selectively generate either the 5-membered or 6-membered ring system.

Mechanistic Crossroads: Hydantoin vs. Dihydrouracil Formation

The cyclization of a 1-substituted ureido propanoic acid involves an intramolecular nucleophilic acyl substitution. The carboxylic acid must first be activated to enhance the electrophilicity of its carbonyl carbon. The subsequent ring-closing step is a competition between the two urea nitrogen atoms.

-

Pathway A: 5-Membered Ring (Hydantoin): Nucleophilic attack by the terminal nitrogen (N-1), which is sterically more accessible, results in the formation of a 1-(4-chlorophenyl)-5-methylhydantoin. This pathway is analogous to the Urech hydantoin synthesis from α-amino acids.[1][6][7]

-

Pathway B: 6-Membered Ring (Dihydrouracil): Nucleophilic attack by the internal nitrogen (N-3) leads to the formation of a 3-(4-chlorophenyl)-6-methyl-dihydrouracil. This pathway mirrors the condensation reaction used to form barbiturates from urea and malonic acid derivatives.[3][4][8]

The choice of reagents and reaction conditions dictates which pathway is kinetically or thermodynamically favored.

Figure 1: Competing cyclization pathways for 1-ureido propanoic acid derivatives.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for the cyclization of 1-(4-chlorophenyl)ureido propanoic acid derivatives. Researchers should optimize parameters such as reaction time and temperature for their specific substrate.

Protocol 1: Acid-Catalyzed Cyclization for Hydantoin Synthesis

This method utilizes a strong mineral acid to catalyze the dehydration and ring closure, typically favoring the formation of the 5-membered hydantoin ring.

Principle: The strong acid protonates the carboxylic acid's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. The terminal, less sterically hindered urea nitrogen (N-1) can then attack more readily, leading to the kinetically favored hydantoin product.

Materials:

-

1-(4-chlorophenyl)ureido propanoic acid

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized Water or Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard glassware for work-up and recrystallization

Procedure:

-

In a 100 mL round-bottom flask, suspend 10 mmol of 1-(4-chlorophenyl)ureido propanoic acid in 30 mL of deionized water or glacial acetic acid.

-

Carefully add 10 mL of concentrated hydrochloric acid to the suspension with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) using a heating mantle.

-

Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The product should have a different Rf value than the starting material.

-

Once the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes.

-

A precipitate of the crude hydantoin product should form. Collect the solid by vacuum filtration.

-

Wash the solid with two portions of cold deionized water (2 x 15 mL).

-

Dry the crude product in a vacuum oven.

-

Purify the product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Protocol 2: Dehydrative Cyclization for Dihydrouracil Synthesis

This procedure uses a strong dehydrating agent, such as acetic anhydride, which also serves as the solvent. These conditions often favor the formation of the more thermodynamically stable 6-membered dihydrouracil ring.

Principle: Acetic anhydride reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate. This activation, combined with the higher reaction temperatures, allows the system to overcome the higher activation energy barrier for the attack of the more sterically hindered internal nitrogen (N-3), leading to the thermodynamically preferred six-membered ring.

Materials:

-

1-(4-chlorophenyl)ureido propanoic acid

-

Acetic Anhydride

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Beaker with ice water for work-up

Procedure:

-

Place 10 mmol of 1-(4-chlorophenyl)ureido propanoic acid into a 50 mL round-bottom flask.

-

In a fume hood, add 20 mL of acetic anhydride to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to 120-130°C with stirring.

-

Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice water while stirring vigorously. This will quench the excess acetic anhydride and precipitate the product.

-

Continue stirring for 30 minutes until the precipitation is complete.

-

Collect the crude dihydrouracil product by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any acetic acid.

-

Dry the product in a vacuum oven.

-

Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or ethyl acetate.

Comparative Summary of Cyclization Methods

| Parameter | Method 1: Acid Catalysis | Method 2: Dehydrative Cyclization |

| Primary Product | 5-Membered Hydantoin | 6-Membered Dihydrouracil |

| Key Reagents | HCl or H₂SO₄ | Acetic Anhydride |

| Mechanism | Protonation of carboxylic acid | Formation of mixed anhydride |

| Control Type | Generally Kinetic | Generally Thermodynamic |

| Typical Temp. | 100-110 °C | 120-130 °C |

| Advantages | Uses common and inexpensive mineral acids. | Often faster reaction times; product precipitates on quenching. |

| Considerations | Requires handling of corrosive acids; may require longer reaction times. | Requires careful quenching of excess anhydride; work in a fume hood. |

Workflow and Analytical Validation: A Self-Validating System

To ensure the integrity of the results, a robust workflow including in-process controls and thorough final product analysis is essential. This creates a self-validating system where the identity and purity of the product are unequivocally confirmed.

Figure 2: General experimental workflow for synthesis and validation.

Critical Analytical Characterization:

Distinguishing between the isomeric hydantoin and dihydrouracil products is the most critical step of validation. Since they have identical molecular weights, mass spectrometry alone is insufficient.

-

¹H NMR Spectroscopy: The key differentiating signals will be from the methylene (-CH₂-) and methine (-CH-) protons of the newly formed ring.

-

Hydantoin: Expect an A₂X pattern for the -CH₂-CH- system. The two methylene protons will appear as a doublet of doublets (or a more complex multiplet), and the methine proton will be a triplet (or multiplet).

-

Dihydrouracil: Expect an ABX pattern for the -CH₂-CH- system, which is often simpler. The two methylene protons will likely appear as a doublet, and the methine proton as a triplet. The precise chemical shifts will differ significantly due to the different ring sizes and proximity to carbonyl groups.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons, particularly the two carbonyl carbons, will be distinct for the 5-membered versus the 6-membered ring, providing definitive structural evidence.

-

IR Spectroscopy: Both structures will show characteristic C=O stretching bands for the urea carbonyls (typically in the 1650-1800 cm⁻¹ region). While subtle differences may exist, NMR is the more powerful tool for isomer differentiation.

Conclusion

The selective cyclization of 1-(4-chlorophenyl)ureido propanoic acid derivatives is a versatile strategy for accessing valuable hydantoin and dihydrouracil scaffolds. By carefully selecting the reaction conditions—specifically, employing acid catalysis for kinetic control to yield hydantoins or dehydrative conditions for thermodynamic control to yield dihydrouracils—chemists can effectively direct the reaction to the desired outcome. The protocols and analytical validation strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and unambiguously characterize these important heterocyclic compounds for applications in drug discovery and development.

References

-

Mishra, R., et al. (2020). Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones. ChemistrySelect. Available at: [Link]

-

Soliman, R., et al. (2003). Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents. Bollettino Chimico Farmaceutico.[9]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]

-

Barbituric acid synthesis procedure. Organic Syntheses. Available at: [Link][8]

-

Urech Hydantoin Synthesis. Name Reactions. Available at: [Link]

-

LibreTexts Chemistry. (2024). Chemistry Matters—Barbiturates. Available at: [Link][4]

-

Doležal, M. & Polanc, S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link][2][10]

-

Tanwar, D. K., et al. (2017). A Simple and Efficient Synthesis of 3,5-Disubstituted Hydantoins. Synlett. Available at: [Link]

-

Organic Chemistry Portal. Hydantoin synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Urech Hydantoin Synthesis [drugfuture.com]

- 7. Hydantoin - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione by Crystallization

Abstract

This document provides a comprehensive guide to selecting appropriate solvents and developing a robust protocol for the purification of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione via crystallization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve high purity and consistent crystalline forms of the target compound. This guide emphasizes the scientific rationale behind solvent selection, the importance of controlling crystallization parameters, and provides a detailed, step-by-step protocol for practical implementation.

Introduction: The Significance of Crystalline Purity

This compound is a member of the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity and solid-state properties. Crystallization is a critical final step in the manufacturing of APIs, as it not only removes impurities but also determines crucial physical characteristics such as crystal form (polymorphism), particle size distribution, and stability.[3][4]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, dissolution rate, and bioavailability.[][6] Therefore, a well-controlled crystallization process is paramount to ensure batch-to-batch consistency and to produce a final product with the desired therapeutic profile.[3] This application note will delve into the principles and practicalities of achieving high-purity this compound through a carefully designed crystallization process.

The Cornerstone of Crystallization: Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization process.[7] An ideal solvent should exhibit a significant difference in the solute's solubility at high and low temperatures, often referred to as a high temperature coefficient.[8] This ensures maximum recovery of the purified compound upon cooling.

Principles of Solvent Selection

The selection process is guided by the principle of "like dissolves like," which relates to the polarity of the solvent and the solute.[9] For this compound, a molecule with both polar (the hydantoin ring with its amide groups) and non-polar (the chlorophenyl group) regions, a range of solvents with varying polarities should be considered.

Key criteria for an effective crystallization solvent include:

-

High solubility at elevated temperatures: To dissolve the crude compound completely.

-

Low solubility at room or lower temperatures: To allow for efficient precipitation and high yield.[10]

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should be easily removable from the final crystals during drying.[8]

-

Safety and Environmental Impact: Preference should be given to greener and less toxic solvents.[11]

-

Polymorph Control: The solvent can influence which polymorphic form crystallizes.[]

Solvent Screening Workflow

A systematic approach to solvent screening is essential. This typically involves small-scale solubility tests with a variety of solvents.

Caption: Workflow for solvent screening in crystallization.

Recommended Solvents for Screening

Based on the structure of this compound, the following solvents, covering a range of polarities, are recommended for initial screening. Mixed solvent systems can also be highly effective.[11][12]

| Solvent System | Polarity Index | Boiling Point (°C) | Rationale & Potential Issues |

| Single Solvents | |||

| Ethanol | 5.2 | 78 | Good for compounds with polar groups. May require the addition of an anti-solvent for better yield. |

| Isopropanol | 4.3 | 82 | Similar to ethanol, often provides good crystal quality. |

| Acetone | 5.1 | 56 | A versatile solvent, but its high volatility can lead to rapid, uncontrolled crystallization. |

| Ethyl Acetate | 4.4 | 77 | A good choice for compounds of intermediate polarity. |

| Toluene | 2.4 | 111 | Suitable for less polar compounds; its higher boiling point can be advantageous. |

| Acetonitrile | 6.2 | 82 | A polar aprotic solvent that can be effective for a range of compounds. |

| Mixed Solvents | |||

| Ethanol/Water | Variable | Variable | A common and effective system. Water acts as an anti-solvent, reducing the solubility of the organic compound upon addition or cooling. |

| Toluene/Heptane | Variable | Variable | A non-polar system where heptane acts as the anti-solvent. |

| Ethyl Acetate/Hexane | Variable | Variable | A system of intermediate polarity. |

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the recrystallization of the target compound. The specific solvent and volumes should be optimized based on the results of the solvent screening.

Materials and Equipment

-

Crude this compound

-

Selected crystallization solvent(s)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula and glass stirring rod

-

Drying oven or vacuum desiccator

Step-by-Step Crystallization Procedure

-

Dissolution:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of the hot solvent until the compound is completely dissolved.[9] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[10]

-

-

Decolorization (if necessary):

-

If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes.

-

Perform a hot filtration to remove the charcoal. This is best done by preheating the funnel and receiving flask to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[13]

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.[9]

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface. Using cold solvent minimizes the loss of the desired product.

-

-

Drying:

-

Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.[8]

-

Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.

-

Causality and Self-Validation in the Protocol

A robust protocol is a self-validating system. This means that built-in checks and an understanding of the underlying principles ensure the desired outcome.

The "Why" Behind the Steps

-

Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which inherently excludes impurities. This is a key principle of purification by crystallization.[8]

-

Minimum Solvent: Ensures that the solution becomes supersaturated upon cooling, which is the driving force for crystallization.[10]

-

Washing with Cold Solvent: This step is a trade-off between removing impurities and losing product. Using ice-cold solvent mitigates the solubility of the desired compound, thus minimizing loss while effectively washing away soluble impurities.

-

Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure compound can induce nucleation and crystal growth. This provides a template for the desired crystal form.[6]

In-Process Controls and Quality Checks

-

Visual Inspection: During dissolution, ensure all solid material has dissolved. The final cooled solution should show well-formed crystals.

-

Yield Calculation: The percentage yield should be calculated to assess the efficiency of the process.

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

-

Spectroscopic Analysis (FTIR, NMR): These techniques can confirm the chemical identity and purity of the final product.

-

X-Ray Diffraction (XRD): For pharmaceutical applications, XRD is essential to confirm the desired polymorphic form has been obtained.[14]

Caption: Logical relationships in a self-validating crystallization protocol.

Troubleshooting Common Crystallization Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling | - Solution is not sufficiently saturated. - Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |

| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too rapidly. | - Lower the temperature of the hot plate. - Add more solvent to reduce the saturation point. - Reheat the solution and allow it to cool more slowly. |

| Low recovery/yield | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use less solvent initially. - Cool the solution for a longer period or to a lower temperature. - Ensure the filtration apparatus is preheated during hot filtration. |

| Impure product | - The solution was cooled too quickly, trapping impurities. - Inappropriate solvent choice that does not effectively differentiate between the compound and impurities. | - Repeat the recrystallization process with a slower cooling rate. - Screen for a more selective solvent or solvent system. |

Conclusion

The purification of this compound by crystallization is a powerful technique for achieving high levels of purity. Success hinges on a systematic approach to solvent selection and careful control over the crystallization process. By understanding the principles behind each step, from dissolution to drying, researchers can develop a robust and reproducible protocol. The methodologies and insights provided in this application note serve as a comprehensive guide for obtaining a high-quality crystalline product suitable for further research and development.

References

- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.

- Recent Developments in Hydantoin Chemistry.

- Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.

- Crystallization of APIs: Methods and Challenges. BOC Sciences.

- From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.

- Solvent Selection in Pharmaceutical Crystalliz

- Crystallization as a Core Competence in API Manufacturing. Fermion.

- Recrystallization. University of California, Los Angeles.

- Recrystalliz

- Recrystalliz

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.

- Recrystalliz

- AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.

- INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2. RASĀYAN J. Chem.

- Common Solvents for Crystalliz

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpn.org [rjpn.org]

- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 4. Crystallization as a Core Competence in API Manufacturing | Fermion [fermion.fi]

- 6. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 7. youtube.com [youtube.com]

- 8. Recrystallization [sites.pitt.edu]

- 9. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. pharmtech.com [pharmtech.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Bot Verification [rasayanjournal.co.in]

Application Note: Cytotoxicity Profiling of Chlorophenyl Hydantoin Derivatives

Topic: In vitro cytotoxicity assays for chlorophenyl hydantoin derivatives Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Toxicologists, and Assay Development Specialists

From Solubility Challenges to Mechanistic Validation

Abstract & Scientific Rationale

Chlorophenyl hydantoin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticonvulsant (via

The Challenge: Standard cytotoxicity protocols often fail with these derivatives due to two primary artifacts:

-

Microprecipitation: The chlorophenyl moiety reduces aqueous solubility, leading to "false toxicity" signals where crystals physically damage cells or scatter light in optical assays.

-

Metabolic Interference: Hydantoins can alter mitochondrial dehydrogenase activity, potentially skewing tetrazolium-based assays (MTT/MTS) without actual cell death.

This guide outlines a validated screening cascade designed to eliminate these artifacts, ensuring that calculated

Pre-Assay Critical Workflow: The Solubility Gate

Before any cell is treated, the compound’s behavior in aqueous media must be validated.

Protocol A: Stock Preparation & Precipitation Check

Rationale: Chlorophenyl hydantoins are prone to "crashing out" upon dilution into culture media. A clear solution to the naked eye may still contain micro-crystals visible only under 100x magnification.

-

Stock Synthesis: Dissolve the neat powder in 100% anhydrous DMSO to a concentration of 20 mM . Vortex for 60 seconds.

-

Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

-

-

Intermediate Dilution (The "Step-Down" Method):

-

Do NOT dilute the 20 mM stock directly into the media.

-

Prepare a 100x working solution in pure DMSO first.

-

Example: To achieve 10 µM final assay concentration, prepare a 1 mM solution in DMSO.

-

-

Media Compatibility Test:

-

Pipette 10 µL of the 100x working solution into 990 µL of pre-warmed (

) culture media (containing 10% FBS). -

Vortex immediately.

-

Incubate for 1 hour at

. -

Microscopy Check: Inspect under 100x phase-contrast. If crystals are observed (often needle-like for hydantoins), the compound is insoluble at this concentration. Do not proceed to cell assay.

-

Primary Screening: Optimized MTT Assay

Method: Colorimetric quantification of metabolic activity.[1] Modification: Optimized for lipophilic hydantoins to prevent formazan/compound coprecipitation.

Materials

-

Cell Lines: HepG2 (Hepatotoxicity proxy) or A549 (Lung carcinoma model).

-

Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in PBS.

-

Solubilizer: Acidified Isopropanol (0.04 N HCl in isopropanol).

Step-by-Step Protocol

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to ensure adherence. -

Treatment:

-

Remove old media (critical to remove metabolic waste).

-

Add 100 µL of fresh media containing the chlorophenyl hydantoin derivative (0.1 µM – 100 µM).

-

Control: Vehicle control (0.5% DMSO max) and Positive Control (e.g., Doxorubicin or Valinomycin).

-

Blank: Media + Compound (no cells) to check for intrinsic reduction of MTT by the hydantoin.

-

-

Incubation: 48 hours at

, 5% -

MTT Addition: Add 10 µL of MTT stock. Incubate for 3 hours (protect from light).

-

Solubilization (Critical Step):

-

Carefully aspirate media. Do not disturb the purple formazan crystals.

-

Add 100 µL Acidified Isopropanol .

-

Why Isopropanol? DMSO is often used to dissolve formazan, but since the stock compound is also soluble in DMSO, using isopropanol helps differentiate if the compound has precipitated.

-

-

Read: Measure Absorbance at 570 nm (Reference: 650 nm).

Secondary Mechanistic Screening

Rationale: If MTT shows reduced viability, is it Cytostasis (stopped growth), Apoptosis (clean death), or Necrosis (rupture)?

Assay B: LDH Release (Membrane Integrity)

Hydantoins with high lipophilicity may act as detergents, causing immediate necrosis.

-

Setup: Use the supernatant from the treatment plates (before MTT addition).

-

Reaction: Mix 50 µL supernatant + 50 µL LDH Reaction Mix (Lactate + Tetrazolium + Diaphorase).

-

Kinetics: Measure Absorbance (490 nm) every 5 mins for 30 mins.

-

Interpretation: High LDH release within <4 hours of treatment suggests necrosis (toxicity), not programmed cell death.

Assay C: Annexin V/PI Flow Cytometry (Apoptosis)

Confirms the mechanism of action (MOA) often associated with hydantoin-based kinase inhibitors.

-

Harvest: Trypsinize treated cells.

-

Stain: Resuspend in Binding Buffer. Add

Annexin V-FITC and -

Analysis:

-

Annexin V+/PI-: Early Apoptosis (Desired for anticancer).

-

Annexin V+/PI+: Late Apoptosis.

-

Annexin V-/PI+: Necrosis (Undesired toxicity).

-

Visualizing the Screening Cascade

The following diagram illustrates the decision tree for evaluating chlorophenyl hydantoin derivatives.

Caption: Decision matrix for filtering chlorophenyl hydantoin derivatives, prioritizing solubility validation before mechanistic profiling.

Mechanistic Pathway: ROS & Mitochondrial Dysfunction

Chlorophenyl hydantoins often induce cytotoxicity via the intrinsic mitochondrial pathway. The chlorine substituent enhances membrane permeability, allowing the molecule to disrupt the Electron Transport Chain (ETC).

Caption: Proposed Mechanism of Action (MOA) where lipophilic hydantoins trigger oxidative stress leading to intrinsic apoptosis.

Data Analysis & Interpretation

Calculating the Therapeutic Index (TI)

To determine if a derivative is a viable drug candidate, you must compare the

| Parameter | Formula | Acceptance Criteria |

| Non-linear regression (Sigmoidal dose-response) | ||

| Selectivity Index (SI) | ||

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

Note on Biphasic Curves: If you observe a "U-shaped" curve (toxicity at low doses, viability at high doses), suspect precipitation . At high concentrations, the compound precipitates out of solution, becoming less bioavailable, which paradoxically "saves" the cells.

References

-

Gupta, A. K., et al. (2025).[2][3] Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Link

-

El-Adl, K., et al. (2024).[4] Structure–Activity Relationship Study and Design Strategies of Hydantoin-Based Kinase Inhibitors. ACS Omega. Link

-

Tshiluka, N. R., et al. (2023).[5] In vitro Cytotoxicity, SAR, and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. PMC (NIH). Link

-

BenchChem Application Note. (2025). Mitigating cytotoxicity of hydantoin compounds in non-cancerous cell lines. Link

-

Sigma-Aldrich Technical Guide. Cell Culture Tested Water-Soluble Complexes and Solubility Protocols. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of N1-arylation in imidazolidine-2,4-dione synthesis

Technical Support Center: N1-Arylation of Imidazolidine-2,4-dione (Hydantoin) Ticket ID: N1-ARYL-001 Status: Open Priority: High (Process Optimization)

Core Directive & Root Cause Analysis

User Issue: "I am attempting to arylate the N1 position of a hydantoin ring, but I am consistently getting N3-arylation or low yields."

The Diagnostic (Root Cause): The failure to achieve high-yield N1-arylation is rarely a failure of the catalyst; it is a battle against thermodynamics. The imidazolidine-2,4-dione scaffold possesses two nucleophilic nitrogen atoms with vastly different acidities.

-

N3 (Imide-like):

~ 8.0 – 9.0. This proton is highly acidic due to resonance stabilization between two carbonyls. It deprotonates first and reacts fastest. -

N1 (Amide-like):

> 12.0. This nitrogen is significantly less acidic and more sterically hindered by the C5 substituent.

The Verdict: If your starting material is an N3-unsubstituted hydantoin, direct arylation will always favor N3 (>95:5 regioselectivity). To improve N1 yield, you must alter the substrate (Protection Strategy) or the synthetic route (De Novo Synthesis).[1]

Decision Matrix: Selecting Your Protocol

Do not proceed until you have selected the correct workflow based on your starting material.

Figure 1: Strategic decision tree for maximizing N1-arylation yield. N3-unsubstituted substrates require intervention to prevent regioselectivity errors.

Technical Protocols

Protocol A: Direct N1-Arylation (For N3-Substituted Substrates)

Use this if your N3 position is already blocked (e.g., N3-Methyl, N3-Phenyl).

Mechanism: Palladium-catalyzed Buchwald-Hartwig Cross-Coupling.[2][3] Critical Success Factor: Ligand selection. N1 is sterically hindered; bulky biaryl phosphine ligands are required to force the reductive elimination.

Reagents:

-

Catalyst:

(2 mol%) or Pd(OAc)2. -

Ligand: BrettPhos or tBuXPhos (4 mol%). These are non-negotiable for hindered amides.

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (anhydrous), 100°C.

Step-by-Step:

-

Charge a reaction vial with Hydantoin (1.0 equiv), Aryl Halide (1.2 equiv),

, Ligand, and Base. -

Purge with Argon/Nitrogen for 5 minutes (Oxygen poisons the Pd(0) species).

-

Add anhydrous Dioxane.

-

Heat to 100°C for 12–18 hours.

-

QC Check: TLC should show complete consumption of aryl halide. If conversion stalls, add 1 mol% more catalyst/ligand.

Protocol B: De Novo Synthesis (The "Architect" Route)

Use this for high-yield synthesis of N1-aryl hydantoins from cheap starting materials.[4] This avoids the regioselectivity battle entirely.

Concept: Instead of arylating the ring, build the ring onto the aryl amine.

Workflow:

-

Step 1 (Urea Formation): React Aryl Isocyanate with an Amino Acid Ester OR React Aniline with an Isocyanate derived from an amino acid.

-

Step 2 (Cyclization): Acid or Base induced closure.

Detailed Procedure (Urea Cyclization Method):

-

Reactants: Aniline derivative (Ar-NH2) + Isocyanate of Amino Acid Ester (or generate in situ using Triphosgene).

-

Intermediate: This forms the N-aryl-N'-alkyl urea.

-

Cyclization: Treat the urea intermediate with 6M HCl (reflux, 2h) or TEA/EtOH (reflux).

-

Result: The Nitrogen from the aniline becomes N1. The cyclization is unambiguous.

-

Yield Expectation: 80–95%.

Protocol C: The N3-Protection Strategy

Use this if you MUST start with a bare hydantoin ring and need N1-arylation.

Concept: Temporarily block the acidic N3 site with a removable group, force reaction at N1, then remove the block.

Recommended Protecting Group: Pivaloyloxymethyl (POM) or 4-Methoxybenzyl (PMB).

Step-by-Step:

-

Protection (N3-Selective):

-

React Hydantoin with POM-Cl (1.1 equiv) and

in Acetone. -

Why: N3 is more acidic, so it reacts with the alkyl halide first.

-

Yield: >90% N3-POM hydantoin.

-

-

N1-Arylation:

-

Apply Protocol A (Buchwald-Hartwig) to the N3-POM intermediate.

-

Since N3 is blocked, Pd must insert at N1.

-

-

Deprotection:

-

POM Removal: Treat with mild base (NaOH/MeOH or

/MeOH). -

PMB Removal: Treat with CAN (Ceric Ammonium Nitrate) or TFA.

-

Comparative Data: Why Direct Arylation Fails

The following table summarizes the yield penalties of attempting direct arylation versus the recommended strategies.

| Method | Substrate | Target | Typical Yield | Major Side Product |

| Direct Cu-Catalysis (Chan-Lam) | N3-H Hydantoin | N1-Aryl | < 10% | N3-Aryl (>85%) |

| Direct Pd-Catalysis | N3-H Hydantoin | N1-Aryl | < 15% | N3-Aryl / Polymerization |

| Protection Route (Protocol C) | N3-POM Hydantoin | N1-Aryl | 75–88% | N/A (Regioselectivity controlled) |

| De Novo Synthesis (Protocol B) | Aniline + AA Ester | N1-Aryl | 85–95% | Urea hydrolysis (minor) |

Troubleshooting & FAQs

Q: I am using Copper Acetate and Boronic Acids (Chan-Lam). Why is it not working for N1?

A: Chan-Lam coupling relies on the coordination of the nitrogen to the Copper(II) species. The more acidic N3 (

Q: Can I use a stronger base like NaH to force N1 alkylation? A: If you use NaH (2 equiv), you will form the dianion. While the N1-anion is more nucleophilic once formed, the N3-anion forms first. In a dianion species, alkylation often occurs at N3 first due to ion-pairing effects, or you get a mixture. Furthermore, harsh bases often racemize the C5 chiral center.

Q: My catalyst turns black immediately upon addition. A: This is "Palladium Black" precipitation.

-

Oxygen Leak: Ensure your Argon line is tight.

-

Stabilization: Add the ligand before the metal source if using separate components.

-

Halide Inhibition: If using Aryl Iodides, the buildup of Iodide ions can inhibit the catalyst.[6] Switch to Aryl Bromides or add Silver salts (AgOTf) to scavenge iodide (advanced technique).

Visualizing the Mechanism

Figure 2: Mechanistic pathway showing why N3 deprotonation dominates the reaction kinetics, competitively inhibiting N1 arylation.

References

-

Regioselective N-Alkylation via Protection

-

Copper-Catalyzed Selectivity (Chan-Lam)

-

Buchwald-Hartwig General Conditions

-

pKa Values and Reactivity

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. BJOC - Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold [beilstein-journals.org]

- 8. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight [organic-chemistry.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Removing unreacted 4-chloroaniline from hydantoin reaction mixtures

Topic: Technical Guide: Remediation of Unreacted 4-Chloroaniline from Hydantoin Scaffolds

Executive Summary & Chemical Context

To: Process Chemistry & Purification Teams From: Senior Application Scientist, Separation Technologies Subject: Critical Control of 4-Chloroaniline (4-CA) Impurities in N-Aryl Hydantoin Synthesis

In the synthesis of N-aryl hydantoins—often achieved via the reaction of 4-chlorophenyl isocyanate with amino acids or through Bucherer-Bergs modifications involving 4-chloroaniline precursors—the removal of unreacted 4-chloroaniline (4-CA) is a critical quality attribute.[1][2] 4-CA is a known genotoxic impurity (GTI) with strict limits defined under ICH M7 guidelines.[1]

This guide addresses the physicochemical disparity between the basic aniline impurity (pKa ~3.9) and the weakly acidic hydantoin core (pKa ~9.1), providing a robust logic for separation.

Physicochemical Basis for Separation

Understanding the molecular tug-of-war between the impurity and the product is the first step to successful remediation.

| Property | 4-Chloroaniline (Impurity) | N-Aryl Hydantoin (Target) | Implication for Separation |

| pKa | ~3.9 (Conjugate Acid) | ~9.1 (N3-H acidic proton) | High Leverage: A pH window of 1–2 protonates the aniline without ionizing the hydantoin.[1][2] |

| Solubility (Water) | Low (Neutral); High (Acidic pH < 2) | Low (Neutral); High (Basic pH > 10) | Acidic aqueous washes will selectively partition the aniline into the water phase.[1] |

| Solubility (Organic) | High (DCM, EtOAc, THF) | Moderate to High | Both species co-solubilize in organic layers, requiring reactive extraction.[2] |

| Thermal Stability | Volatile / Sublimable | Stable Solid | Sublimation during drying can be a risk; chemical removal is preferred over thermal.[1] |

Troubleshooting & FAQs: The "Why" Behind the Failures

Q1: I performed an HCl wash, but the 4-chloroaniline level is still above 1000 ppm. Why didn't it extract?

Diagnosis: This is often a Phase Volume or pH Control failure, not a chemical failure.[2]

-

The Causality: 4-CA is a weak base.[1] If your aqueous acid layer is not sufficiently acidic after contact with the organic layer, the equilibrium shifts back to the neutral, organic-soluble amine.

-

The Fix:

-

Check pH of the Aqueous Layer: Ensure the aqueous phase pH is < 2.0 during the extraction. If the reaction mixture contained buffers or excess base, it may have neutralized your acid wash.

-

Increase Volume: Use at least 2 volumes of 1N HCl per volume of organic solvent.[1]

-

Break Emulsions: Aniline salts can act as surfactants.[1] Add saturated brine to the aqueous acid layer to increase ionic strength and force phase separation.

-

Q2: My hydantoin product precipitates during the acid wash. How do I recover it?

Diagnosis: The hydantoin has low solubility in the chosen organic solvent (e.g., Ether or Toluene) at room temperature.

-

The Causality: While the acid wash targets the aniline, the hydantoin must remain dissolved in the organic carrier. If the organic solvent is too non-polar, the product crashes out.

-

The Fix: Switch to a more polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] If precipitation persists, filter the solid. The solid is likely your product, but it must be washed copiously with acidic water (1N HCl) on the filter to remove trapped aniline surface residues.

Q3: Recrystallization isn't removing the trace (10-50 ppm) impurity. What now?

Diagnosis: Inclusion complex formation or "Mother Liquor Carryover."

-

The Causality: 4-CA has a flat aromatic structure similar to N-aryl hydantoins, leading to potential co-crystallization in the lattice. Standard recrystallization is inefficient for ppm-level polishing.[1][2]

-

The Fix: Do not rely on crystallization for trace removal. Implement a Scavenger Resin step (Protocol B) before the final crystallization. This chemically sequesters the amine, allowing the crystallization to focus on bulk purity.

Detailed Technical Protocols

Protocol A: Optimized Acid-Base Reactive Extraction

Best for: Bulk removal (>5% impurity).[1][2]

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Ensure complete dissolution; mild heating (30°C) is acceptable.[1]

-

Primary Extraction: Add 1N HCl (0.5 volume equivalent to organic layer).[1]

-

Agitation: Vigorously stir or shake for 5–10 minutes . Note: Equilibrium is not instantaneous.[1]

-

Phase Check: Separation. Test the pH of the aqueous (bottom) layer. It must be pH < 2.[1] If not, add conc. HCl dropwise until acidic.

-

Secondary Wash: Remove the aqueous layer. Repeat the wash with fresh 1N HCl.

-

Brine Wash: Wash the organic layer once with saturated NaCl solution to remove residual acid and water.

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate.

Protocol B: Solid-Phase Scavenging (Polishing Step)

Best for: Trace removal (<1000 ppm) to meet ICH limits.[1][2]

-

Reagent: Macroporous Polystyrene Sulfonic Acid Resin (e.g., Amberlyst® 15 or Dowex® 50W).[1][2]

-

Mechanism: The sulfonic acid groups (

) irreversibly bind the basic 4-CA (

Steps:

-

Pre-treatment: Wash the resin with the reaction solvent (e.g., THF or EtOAc) to remove preservatives.

-

Loading: Add 3–5 equivalents of resin (relative to the estimated millimoles of 4-CA impurity) to the hydantoin solution.

-

Incubation: Stir gently at room temperature for 2–4 hours . Do not use magnetic stir bars that grind the beads; use an overhead stirrer.

-

Monitoring: Check supernatant by TLC or HPLC.

-

Filtration: Filter off the resin beads. The filtrate contains the purified hydantoin.

-

Regeneration (Optional): Resin can be regenerated with 10% methanolic HCl, though for Pharma applications, single-use is standard to prevent cross-contamination.[2]

Visualizing the Workflow

Figure 1: Purification Decision Matrix

A logical flow to determine the correct purification strategy based on impurity load.

Caption: Decision tree for selecting between liquid-liquid extraction and solid-phase scavenging based on impurity concentration.

Figure 2: Mechanism of Resin Scavenging

Visualizing the chemical capture of 4-chloroaniline by sulfonic acid resins.

Caption: The sulfonic acid resin selectively protonates and binds the aniline impurity, physically removing it from the solution upon filtration.[1][2]

References & Authority

-

ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1][3][4] Available at: [Link][1]

-

Bucherer-Bergs Reaction : Mechanism and application in hydantoin synthesis.[1][2][5] Organic Chemistry Portal. Available at: [Link][1]

-

4-Chloroaniline Safety Data : PubChem Compound Summary for CID 7812. National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Status: Operational Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

Welcome to the technical guide for the purification of 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione . This molecule presents a classic "push-pull" chromatographic challenge: it possesses a lipophilic tail (4-chlorophenyl) and a polar, hydrogen-bond-donating head (hydantoin ring).

Successful purification requires balancing these opposing properties. The hydantoin moiety is prone to secondary interactions with free silanols on silica gel, often leading to peak tailing.[1] Furthermore, its solubility profile (poor in non-polar solvents, moderate in polar aprotic solvents) makes liquid injection risky.

Target Molecule Data:

| Property | Value / Characteristic | Implication for Chromatography |

|---|---|---|

| Structure Class | N-substituted Hydantoin | Weakly acidic (imide proton pKa ~8–9). |

| Polarity | Moderate | Elutes in mid-range polarity solvents. |

| Solubility | Low in Hexane/Heptane; Good in EtOAc, DCM, DMSO | Risk: Precipitation on-column if liquid loading is used with non-polar mobile phases. |

| UV Chromophore | Strong (Phenyl ring) | Excellent detection at 254 nm . |

Method Development: The "Scout" Phase

Before packing any column, you must validate your mobile phase on TLC. Do not skip this.

Step 1: Solvent System Selection

Due to the hydantoin ring, standard Hexane/Ethyl Acetate systems may cause "streaking." We recommend two primary solvent systems.

-

System A (Standard): Hexane / Ethyl Acetate (Hex/EtOAc)

-

Best for: General impurity removal.[2]

-

Modifier: Add 0.1% Acetic Acid to the EtOAc bottle. This protonates the silica silanols and the hydantoin imide, sharpening the peak.

-

-

System B (Alternative): Dichloromethane / Methanol (DCM/MeOH)

-

Best for: Polar impurities or if the compound is insoluble in Hex/EtOAc.

-

Warning: DCM is highly solubilizing; retention times will drop significantly. Start with very low MeOH (0–5%).

-

Step 2: The "Rf" Target

Your target Rf (Retention factor) on TLC should be 0.25 – 0.35 in the chosen isocratic solvent strength.

-

Why? An Rf of 0.3 translates to elution at roughly 3–4 Column Volumes (CV), providing optimal separation from the solvent front and baseline impurities.

The Purification Protocol (Step-by-Step)

Phase A: Sample Loading (Critical)

Do not use liquid injection. The 4-chlorophenyl group limits solubility in hexane. If you dissolve your sample in DCM and inject it onto a column equilibrated with Hexane, the sample will precipitate instantly at the head of the column, causing high backpressure and band broadening.

Recommended Technique: Solid Load (Dry Load)

-

Dissolve the crude mixture in a minimal amount of DCM or Acetone .

-

Add Celite 545 or Silica Gel (ratio: 1g crude to 2g solid support).

-

Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

-